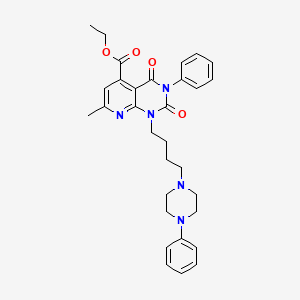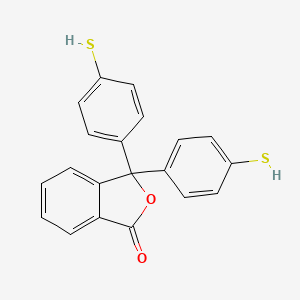![molecular formula C15H17N5S B12916884 N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine CAS No. 106823-66-9](/img/structure/B12916884.png)
N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is a complex organic compound that features a purine ring system substituted with a phenyl group and a thioether linkage to a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound.
Dimethylaminoethyl Substitution: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-2-((2-phenyl-1H-benzimidazol-1-yl)thio)ethanamine: Similar structure but with a benzimidazole ring instead of a purine ring.
N,N-Dimethyl-2-((2-phenyl-1H-imidazol-1-yl)thio)ethanamine: Contains an imidazole ring instead of a purine ring.
Uniqueness
N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is unique due to its purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain drugs. This structural feature may confer specific biological activities and interactions that are distinct from those of similar compounds with different ring systems.
Propiedades
Número CAS |
106823-66-9 |
|---|---|
Fórmula molecular |
C15H17N5S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C15H17N5S/c1-20(2)8-9-21-15-12-14(17-10-16-12)18-13(19-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,17,18,19) |
Clave InChI |
FVBWBKBXNOLRRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=NC(=NC2=C1NC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)




![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)

![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)



